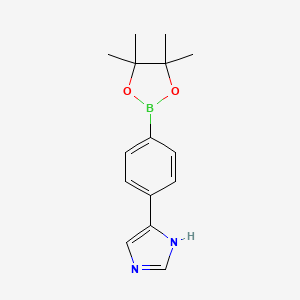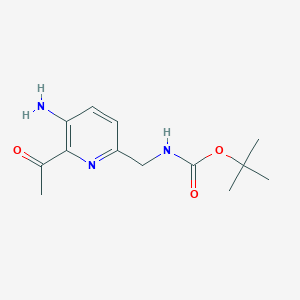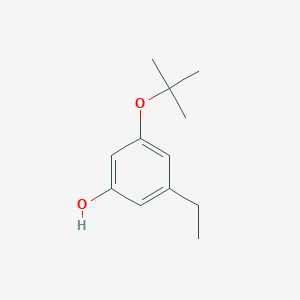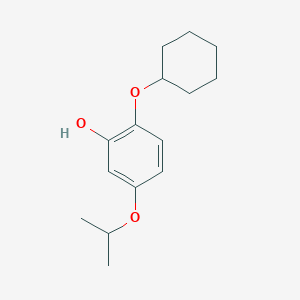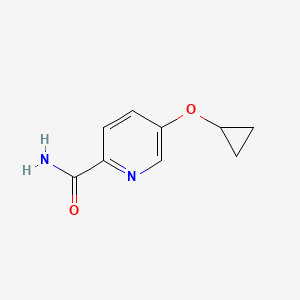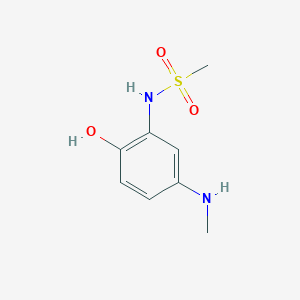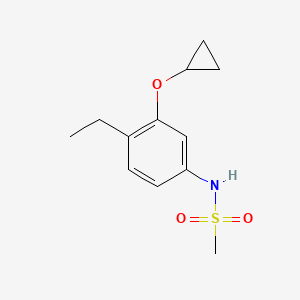
6-Cyano-4-methoxypyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a cyano group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride typically involves the reaction of 6-Cyano-4-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{6-Cyano-4-methoxypyridine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using standard techniques such as recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-4-methoxypyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 6-Cyano-4-methoxypyridine-2-sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous base (e.g., sodium hydroxide)
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonothioate Derivatives: Formed by substitution with thiols
6-Cyano-4-methoxypyridine-2-sulfonic acid: Formed by hydrolysis
6-Amino-4-methoxypyridine-2-sulfonyl chloride: Formed by reduction of the cyano group
Applications De Recherche Scientifique
6-Cyano-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide, sulfonate, and sulfonothioate derivatives. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates with sulfonamide or sulfonate functionalities.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules.
The cyano group can participate in reduction reactions, leading to the formation of amine derivatives. The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
6-Cyano-4-methoxypyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-Cyano-6-methoxypyridine-2-sulfonyl chloride: Similar structure but with different positions of the cyano and methoxy groups.
6-Methoxypyridine-2-sulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
4-Fluoro-6-methoxypyridine-2-sulfonyl chloride: Contains a fluorine atom instead of a cyano group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C7H5ClN2O3S |
|---|---|
Poids moléculaire |
232.64 g/mol |
Nom IUPAC |
6-cyano-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c1-13-6-2-5(4-9)10-7(3-6)14(8,11)12/h2-3H,1H3 |
Clé InChI |
PVZOQKSJNPKCIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
